Phenanthro[4,5-bcd]thiophene
Description
Significance of π-Conjugated Systems in Organic Electronics and Photonics
π-conjugated systems are the cornerstone of modern organic electronics and photonics. researchgate.net These systems, characterized by alternating single and double bonds, create a delocalized network of π-electrons along the molecular backbone. researchgate.net This delocalization is fundamental to their electronic properties, enabling the transport of charge carriers (holes and electrons) and giving rise to unique optical behaviors. nih.gov The ability to tune these properties through precise chemical modifications—such as altering the polymer backbone, adding electron-donating or electron-withdrawing side groups, or creating donor-acceptor architectures—makes π-conjugated materials exceptionally versatile. researchgate.net
This tunability allows for the rational design of materials tailored for specific functions in electronic and photonic devices. nih.gov Consequently, π-conjugated polymers and small molecules are integral components in a wide array of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netgoogle.com Their advantages over traditional inorganic semiconductors, such as mechanical flexibility, solution processability for low-cost, large-area fabrication, and lightweight nature, are driving the development of next-generation flexible displays, wearable sensors, and printable electronics. researchgate.netnih.gov
Overview of Fused Thiophene (B33073) Scaffolds in Modern Organic Chemistry
Within the vast family of π-conjugated materials, fused thiophene scaffolds have become privileged building blocks in organic chemistry and materials science. researchgate.net Thiophene, a five-membered aromatic ring containing a sulfur atom, is electron-rich and possesses high resonance energy. researchgate.net When multiple thiophene rings, or thiophenes fused with other aromatic systems, are annulated, the resulting structures exhibit enhanced properties beneficial for electronic applications. researchgate.net
The fusion of these rings creates larger, more rigid, and planar molecular structures. This planarity facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport between molecules. mdpi.com The extended π-conjugation across the fused system typically leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, allowing the material to absorb light at longer wavelengths. researchgate.net Furthermore, the sulfur atoms in the thiophene rings can engage in intermolecular S---S interactions, which further promote ordered molecular packing and improve charge carrier mobility. researchgate.net As a result, materials based on fused thiophenes, such as dithienothiophene (DTT) and its derivatives, are actively researched for their potential to yield high-performance organic semiconductors. researchgate.net
Historical Context and Structural Evolution of Phenanthro[4,5-bcd]thiophene within Polycyclic Aromatic Hydrocarbon Chemistry
The study of polycyclic aromatic compounds (PACs) dates back to the early days of organic chemistry, driven by their presence in fossil fuels like coal tar. chemeo.comresearchgate.net Thiophene itself was famously discovered by Victor Meyer in the 1880s as a contaminant in benzene (B151609) derived from coal tar. researchgate.net The subsequent exploration of polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues, including those containing sulfur (polycyclic aromatic sulfur heterocycles or PASHs), laid the groundwork for the development of advanced materials. chemeo.comwhiterose.ac.uk
This compound belongs to this PASH family. Early synthetic work from 1970 described its formation through the reaction of phenanthrene (B1679779) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst at a high temperature of 630°C. researchgate.netgoogle.com Later, a 1994 patent detailed a synthesis route starting from phenanthrene, which is treated with n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) before reacting with a sulfur source. sci-hub.se Structurally, this compound is a compact and rigid molecule where a thiophene ring is fused to the "bay region" of a phenanthrene core. This specific fusion locks the molecule into a planar conformation, which is highly desirable for electronic applications. Its evolution is part of a broader trend in materials chemistry of designing increasingly complex and functional fused-ring systems to achieve superior electronic properties. figshare.com
Research Directions and Emerging Applications of this compound-Based Materials
Current research on this compound and its derivatives is focused on harnessing its unique structural and electronic properties for advanced applications. Its rigid, planar structure and extended π-system make it a promising candidate for p-type organic semiconductors. researchgate.net Theoretical studies have been instrumental in predicting its potential, with calculations suggesting that isomers of fused heteroacenes can exhibit deep HOMO energy levels, contributing to air stability, and possess favorable reorganization energies for efficient charge transport. researchgate.net
One significant area of investigation involves the synthesis and study of its S-oxide derivative, this compound S-oxide. acs.org This compound has been explored for its photodeoxygenation properties, where upon irradiation with UV light, it can release an oxygen atom. acs.orgnist.gov This process is of interest for generating reactive oxygen species in a controlled manner for various chemical and biological studies. researchgate.netresearchgate.net
Furthermore, the core structure of this compound has been incorporated into larger, more complex molecules for use in organic electronics. For instance, it has been included in patent applications for host materials in phosphorescent OLEDs, where its high triplet energy is a key advantage. google.com The triplet energy for this compound has been measured to be 508 nm (equivalent to 2.44 eV). google.com Future research is likely to focus on synthesizing new derivatives with tailored solubility and electronic levels, and integrating them into high-performance OFETs and OPVs to validate the promising results from theoretical models.
Detailed Research Findings
To contextualize the potential of this compound, the following tables present theoretical and experimental data for the parent compound and related fused-thiophene materials.
Table 1: Physicochemical and Electronic Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formula | C₁₄H₈S | mdpi.com |
| Molecular Weight | 208.28 g/mol | chemeo.com |
| CAS Number | 30796-92-0 | mdpi.com |
| Triplet Energy (T₁) | 2.44 eV (508 nm) | google.com |
| Calculated logP | 4.646 | chemeo.com |
Table 2: Comparative Performance of Fused-Thiophene Based Organic Field-Effect Transistors (OFETs)
| Material/Semiconductor | Device Configuration | Hole Mobility (µh) [cm²/Vs] | On/Off Ratio | Source |
|---|---|---|---|---|
| P(FDPP-TP) | Bottom-Gate, Bottom-Contact (BGBC) | 0.42 (annealed at 200°C) | >10⁵ | Current time information in Bangalore, IN. |
| C12-BTBT | Solution Sheared | >10 | - | mdpi.com |
| BBTT (Dimer of BTT) | Bottom-Contact, Bottom-Gate | 0.22 | 1 x 10⁷ | google.com |
| P-BDF Polymer | - | 0.85 | - | nih.gov |
Note: The data in Table 2 is for related fused-thiophene compounds and polymers, illustrating the high-performance characteristics of this material class. Experimental OFET data specifically for this compound is not widely published.
Compound Names
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Phenanthrene | - |
| Thiophene | - |
| Dithienothiophene | DTT |
| n-Butyllithium | n-BuLi |
| Tetramethylethylenediamine | TMEDA |
| This compound S-oxide | - |
| 2,7-didodecylbenzothieno[3,2-b]benzothiophene | C12-BTBT |
| Benzo[b]thieno[3,2-b]thiophene | BTT |
| Benzo[b]thieno[3,2-b]thiophenyl | BBTT |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
15-thiatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBXBLVICASPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)SC4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075227 | |
| Record name | Phenanthro[4,5-bcd]thiophene | |
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Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30796-92-0 | |
| Record name | Phenanthro[4,5-bcd]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30796-92-0 | |
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| Record name | Phenanthro(4,5-bcd)thiophene | |
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| Record name | Phenanthro[4,5-bcd]thiophene | |
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| Record name | Phenanthro[4,5-bcd]thiophene | |
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| Record name | PHENANTHRO(4,5-BCD)THIOPHENE | |
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Synthetic Methodologies and Strategies for Phenanthro 4,5 Bcd Thiophene Derivatives
Cyclodehydrogenation Approaches for the Core Phenanthro[4,5-bcd]thiophene Structure
The foundational this compound skeleton is primarily assembled through cyclodehydrogenation reactions, which form the thiophene (B33073) ring by creating a sulfur bridge within a polycyclic aromatic hydrocarbon precursor.
One of the most direct methods involves the high-temperature reaction of phenanthrene (B1679779) with hydrogen sulfide (B99878) in the presence of an alumina (B75360) catalyst. scite.ai This process, conducted at temperatures around 630°C, facilitates the direct insertion of a sulfur atom to form the fused five-membered ring, yielding this compound. scite.ai A reported yield for this transformation is approximately 25%. thieme-connect.de
Another key strategy involves the cyclization of biaryl compounds using a sulfur source. For instance, appropriately configured dilithiated biaryls can be reacted with sulfur dichloride (SCl₂) to form the thiophene bridge. thieme-connect.de This approach is part of a broader class of reactions for synthesizing dibenzothiophenes and their fused analogues. While less direct than starting from phenanthrene, it offers versatility in the synthesis of substituted derivatives by using appropriately functionalized biaryl precursors.
| Method | Precursor | Reagents | Conditions | Yield | Reference |
| Direct Sulfur Bridging | Phenanthrene | H₂S, Alumina Catalyst | 630°C | 25% | scite.aithieme-connect.de |
| Biaryl Cyclization | Dilithiated Biaryl | Sulfur Dichloride (SCl₂) | - | - | thieme-connect.de |
Targeted Functionalization Reactions of this compound
Once the core structure is obtained, further functionalization is crucial for tuning the molecule's properties. Key strategies include regioselective introduction of nitro and bromo groups, which serve as handles for subsequent chemical modifications.
Regioselective Nitration and Reductive Acetylation Strategies
Electrophilic nitration is a common method for functionalizing polycyclic aromatic systems. The nitration of this compound has been shown to produce 1-nitrothis compound. chemsrc.com This reaction introduces a nitro group (-NO₂) onto the aromatic core, which is a versatile functional group for further transformations.
The resulting nitro derivative can undergo reductive acetylation. This two-step process first involves the reduction of the nitro group to an amino group (-NH₂), typically using reducing agents like tin(II) chloride or catalytic hydrogenation. The intermediate amine is then acetylated with reagents such as acetic anhydride (B1165640) or acetyl chloride to yield the corresponding acetamido derivative. This sequence is a standard method for converting electron-withdrawing nitro groups into electron-donating acetamido groups, thereby modulating the electronic properties of the molecule.
Bromination and Subsequent Cross-Coupling Reactions for Extended Chromophores
Bromination is another key functionalization reaction, providing a reactive halide that is an excellent substrate for palladium-catalyzed cross-coupling reactions. The introduction of one or more bromine atoms onto the this compound core can be achieved using brominating agents like N-Bromosuccinimide (NBS). The positions of bromination depend on the reaction conditions and the inherent reactivity of the core structure. For example, bromination of related systems like ethyl naphtho[1,2-b]thiophen-2-carboxylate has been shown to occur primarily at the 5-position. researchgate.net
The resulting bromo-derivatives are valuable intermediates for extending the π-conjugated system through reactions like the Suzuki-Miyaura cross-coupling. nih.govlibretexts.orgmdpi.com This reaction couples the bromo-substituted this compound with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This methodology is highly efficient for forming new carbon-carbon bonds and attaching various aryl or heteroaryl groups, leading to the creation of extended chromophores with tailored optical and electronic properties. nih.govmdpi.comunimib.it
| Functionalization Step | Reagent(s) | Product Type | Purpose | Reference |
| Nitration | Nitrating Agent (e.g., HNO₃) | Nitro-derivative | Introduce versatile -NO₂ group | chemsrc.com |
| Reductive Acetylation | 1. Reducing Agent (e.g., SnCl₂) 2. Acetylating Agent (e.g., Ac₂O) | Acetamido-derivative | Modulate electronic properties | - |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-derivative | Create handle for cross-coupling | researchgate.net |
| Suzuki Coupling | Organoboron, Pd catalyst, Base | Aryl/Heteroaryl-substituted derivative | Extend π-conjugation | nih.govlibretexts.org |
Introduction of Water-Soluble Substituents for Biocompatibility
For applications in biological systems, the inherent hydrophobicity of polycyclic aromatic hydrocarbons like this compound is a significant limitation. To enhance water solubility and biocompatibility, hydrophilic functional groups can be introduced onto the aromatic core. researchgate.net A primary strategy is sulfonation, which attaches sulfonic acid (-SO₃H) groups to the molecule. This is often achieved by treating the compound with a strong sulfonating agent. The resulting sulfonic acid derivatives are typically salts at physiological pH, rendering the molecule water-soluble and suitable for biological studies. researchgate.net
Synthesis of this compound S-Oxide Precursors
The oxidation of the sulfur atom in the thiophene ring provides access to this compound S-oxide and the corresponding S,S-dioxide (sulfone). These oxidized derivatives serve as important precursors and have been studied for their unique photochemical properties. figshare.com
The synthesis of this compound S-oxide is typically achieved by the controlled oxidation of this compound. scite.ai Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction conditions can be tuned to favor the formation of the S-oxide (sulfoxide) over the S,S-dioxide (sulfone). These S-oxide precursors are of particular interest as they can undergo photodeoxygenation upon UV irradiation, releasing the parent thiophene and an oxygen atom. figshare.comscispace.com This property makes them useful as potential photactivatable oxygen donors in various chemical and biological contexts. researchgate.netrsc.org
Advanced Synthetic Routes for Thiophene-Fused Systems
Beyond the direct cyclization of phenanthrene, more advanced and versatile synthetic routes have been developed for constructing complex thiophene-fused polycyclic aromatic systems. These methods often build the molecule from smaller, functionalized fragments, allowing for greater control over the final structure.
One powerful strategy is the oxidative C-H/C-H coupling reaction, often catalyzed by reagents like iron(III) chloride (FeCl₃). This approach can be used to stitch together precursor molecules containing multiple aromatic units. For instance, isomeric bis(pyren-2-yl)thiophenes have been cyclized into fully fused compounds using this method. nih.gov
Another approach involves the cyclization of strategically designed precursors. For example, the treatment of disubstituted acetylenes, such as 2,2'-dibromodiphenylacetylene, with organolithium reagents followed by the introduction of a sulfur source can induce an intramolecular ring closure to form the fused thiophene ring. researchgate.net These advanced routes are critical for the synthesis of novel, complex heteroaromatic systems that are not accessible through simpler, direct annulation methods. acs.org
Reactivity and Mechanistic Investigations of Phenanthro 4,5 Bcd Thiophene and Its Derivatives
Photodeoxygenation Reactions of Phenanthro[4,5-bcd]thiophene S-Oxides
The photodeoxygenation of aromatic sulfoxides is a significant reaction class, primarily for its ability to generate reactive oxygen species in solution. The S-oxide derivative of this compound has been a subject of study to understand how structural modifications to the parent dibenzothiophene (B1670422) S-oxide (DBTO) framework affect this process.
The ultraviolet (UV) irradiation of dibenzothiophene S-oxide (DBTO) is a well-established method for generating ground-state atomic oxygen, O(³P), in solution. tandfonline.comfigshare.com This reaction yields dibenzothiophene (DBT) as the major product with a chemical yield of approximately 95%. tandfonline.comtandfonline.com The photodeoxygenation of DBTO is considered a clean method for producing O(³P) as it does not generate by-products. tandfonline.comtandfonline.com Consequently, various derivatives of DBTO have been investigated as potential O(³P) precursors to oxidize molecules in the condensed phase. tandfonline.comtandfonline.com
Expanding the chromophore of DBTO by benzannulation, as seen in this compound S-oxide, is an approach aimed at generating O(³P) at longer, more desirable wavelengths. nih.gov While derivatives like benzo[b]naphtho-[1,2,d]thiophene S-oxide have been studied for this purpose, their photodeoxygenation is not always limited to the production of O(³P). tandfonline.comfigshare.com Studies on this compound S-oxide were conducted to determine if its rigid, planar structure could serve as an efficient precursor for O(³P). tandfonline.comtandfonline.com Although it undergoes deoxygenation upon UVA irradiation, the specific oxidant generated has been a subject of detailed mechanistic investigation. figshare.com
The mechanism of photodeoxygenation for aromatic sulfoxides can be complex and dependent on reaction conditions. For the parent compound, DBTO, a unimolecular scission of the S-O bond is suspected at neutral and acidic pH. tandfonline.com In contrast, a bimolecular photoinduced electron transfer mechanism is believed to operate in basic conditions. tandfonline.com
The efficiency of photodeoxygenation is quantified by the quantum yield (Φ), which measures the number of events occurring per photon absorbed. The quantum yield for the photodeoxygenation of the parent DBTO is notably low, approximately 0.003, and is dependent on the wavelength of irradiation. tandfonline.comtandfonline.com One of the motivations for synthesizing derivatives like this compound S-oxide was the potential to improve this quantum yield. tandfonline.com
Studies have shown that benzannulation of the DBTO structure can increase the quantum yield of photodeoxygenation by up to three times in certain derivatives. tandfonline.comresearchgate.net However, for this compound S-oxide (6O), the quantum yield was found to be 0.0007 ± 0.0003, which is lower than that of DBTO. tandfonline.com In contrast, the related triphenyleno[1,12-bcd]thiophene (B1222175) S-oxide (7O) exhibited a quantum yield of 0.0028 ± 0.0001, a value comparable to that of DBTO. tandfonline.com The photodeoxygenation of these compounds yielded their corresponding sulfides, and no other significant products were detected by HPLC analysis. tandfonline.com The rigid and planar structures of these chosen sulfoxides were anticipated to influence their photochemical behavior. tandfonline.comtandfonline.com
Table 1: Quantum Yields of Photodeoxygenation for Selected Thiophene (B33073) S-Oxides
| Compound | Abbreviation | Quantum Yield (Φ) |
|---|---|---|
| Dibenzothiophene S-oxide | DBTO | ~0.003 tandfonline.comtandfonline.com |
| This compound S-oxide | 6O | 0.0007 ± 0.0003 tandfonline.com |
| Triphenyleno[1,12-bcd]thiophene S-oxide | 7O | 0.0028 ± 0.0001 tandfonline.com |
| Perylo[1,12-bcd]thiophene S-oxide | 8O | 0.00010 ± 0.00001 tandfonline.com |
Electrophilic Aromatic Substitution Reactions on this compound: Regioselectivity and Electronic Effects
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of this process are heavily influenced by the electronic properties of the aromatic ring and any existing substituents. researchgate.net For five-membered heterocycles like thiophene, the heteroatom activates the ring towards electrophilic attack, making it significantly more reactive than benzene (B151609). st-andrews.ac.uk
In thiophene, electrophilic substitution preferentially occurs at the α-position (C2 or C5) over the β-position (C3 or C4). pearson.com This preference is due to the greater stabilization of the carbocation intermediate (the arenium ion) formed during α-attack, where the positive charge can be more effectively delocalized onto the sulfur atom through resonance. st-andrews.ac.uk
For fused systems like this compound, the same fundamental principles apply, although the fused phenanthrene (B1679779) portion introduces additional electronic and steric complexity. The electron-rich nature of the thiophene moiety is expected to direct incoming electrophiles towards the available positions on that ring. The specific regioselectivity on the this compound core would be determined by the relative stability of the possible arenium ion intermediates, a factor influenced by the combined electronic effects of the entire fused π-system. Detailed experimental or computational studies specifically on the electrophilic substitution of this compound are required to definitively establish its regiochemical preferences.
Intramolecular Cyclization Mechanisms in Related Thiophene-Fused Systems
Intramolecular cyclization is a powerful strategy for synthesizing complex, polycyclic aromatic systems containing thiophene rings. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leading to extended, fused architectures.
One prominent example involves the intramolecular cyclization of thiophene-based dibromo d-nb.infohelicenes. acs.org Depending on the specific structure of the helicene, vacuum pyrolysis can induce cyclization to yield quasi- figshare.comcirculenes, which are complex, non-planar aromatic structures. acs.org Another strategy involves the reaction of 3-nitrobenzo[b]thiophenes with phenols. ccspublishing.org.cn The proposed mechanism involves an initial reaction to form an intermediate, which then undergoes intramolecular cyclization, followed by elimination to generate benzo[b]thiophene-fused heteroacenes in a one-pot, metal-free process. ccspublishing.org.cn
Transition-metal catalysis is also widely employed. For instance, palladium-catalyzed π-extension reactions of benzo[b]thiophenes with dibenzosiloles can produce benzo[b]thiophene-fused heteroarenes in a single step. ccspublishing.org.cn Furthermore, dehydrogenative cyclization reactions provide an efficient route to fused systems. The cyclization of 2-(benzo[b]furan-2-yl)benzenethiol derivatives, for example, can be achieved to synthesize benzo[b]thiophene-fused thienoacenes. ccspublishing.org.cn These diverse examples highlight the utility of intramolecular cyclization in building the complex molecular architectures characteristic of thiophene-fused polycyclic compounds. ccspublishing.org.cn
Theoretical and Computational Studies on Phenanthro 4,5 Bcd Thiophene
Prediction of Charge Transfer Properties in Phenanthro[4,5-bcd]thiophene Analogues
The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is heavily dependent on the charge transport characteristics of the constituent materials. Theoretical calculations are vital for predicting these properties and guiding the design of new, high-performance molecules.
The reorganization energy (λ) is a critical parameter that quantifies the geometric relaxation energy required during a charge transfer event. It is composed of two components: the energy change of the charged molecule relaxing from the neutral geometry, and the energy change of the neutral molecule relaxing from the charged geometry. whiterose.ac.uk A lower reorganization energy generally corresponds to a higher charge transfer rate.
Computational chemists use DFT to calculate the reorganization energies for both holes (λh) and electrons (λe) for molecules analogous to this compound. rsc.org By optimizing the geometries of the neutral, cationic (for hole transport), and anionic (for electron transport) states, these energies can be determined. Studies on fused thiophene (B33073) systems show that molecular structure, such as the degree of fusion and planarity, significantly impacts reorganization energy. rsc.org
| Compound | Hole Reorganization Energy (λh) [eV] | Electron Reorganization Energy (λe) [eV] | Predominant Carrier Type |
|---|---|---|---|
| Thienocoronene Derivative 1 | 0.185 | 0.160 | Electron (n-type) |
| Thienocoronene Derivative 2 | 0.150 | 0.210 | Hole (p-type) |
| DCC3T-H | 0.250 | 0.280 | Balanced |
| DCC3T-OCH3 | 0.310 | 0.210 | Electron (n-type) |
Note: Data presented are for illustrative purposes based on published values for thiophene-based analogues and are intended to show representative trends. scielo.brrsc.org
The charge carrier mobility (μ) is the ultimate measure of a material's charge transport capability. It is influenced not only by the reorganization energy but also by the electronic coupling between adjacent molecules, known as the transfer integral (t). According to Marcus theory, the rate of charge transfer (k) is proportional to the square of the transfer integral and inversely related to the reorganization energy. scielo.br
The transfer integral is highly sensitive to the intermolecular distance and orientation (i.e., the molecular packing in the solid state). Computational studies predict the likely packing arrangements and then calculate the transfer integrals for these configurations. Combining the calculated reorganization energies and transfer integrals allows for the prediction of charge carrier mobility. rsc.org For fused thiophene systems, expanding the aromatic system and enforcing a planar structure are common strategies aimed at increasing intermolecular π-π stacking, which enhances transfer integrals and, consequently, charge carrier mobility. scielo.br
Aromaticity Analysis and Electronic Delocalization in this compound
Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. In polycyclic systems like this compound, the aromaticity can be local (within individual rings) or global.
A widely used computational method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). whiterose.ac.uk NICS calculations determine the magnetic shielding at the center of a ring. A large negative NICS value is indicative of a strong diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, while a value near zero indicates a non-aromatic character.
| System | Ring Type | NICS(1) Value (ppm) | Aromatic Character |
|---|---|---|---|
| Thiophene (isolated) | Thiophene | -10.4 | Aromatic |
| Thieno[3,2-b]thiophene | Thiophene Ring | -9.5 | Aromatic |
| Dithieno[3,2-b:2',3'-d]thiophene | Central Thiophene Ring | -8.0 | Aromatic |
| Dithieno[3,2-b:2',3'-d]thiophene | Terminal Thiophene Ring | -10.1 | Aromatic |
Note: NICS(1) values are calculated 1 Å above the ring center. Data are from studies on fused thiophene molecules and illustrate expected trends. whiterose.ac.uk
Computational Modeling of Reaction Pathways and Intermediates
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the computational modeling of reaction pathways and intermediates for the formation or reactions of this compound. While theoretical studies have been conducted on a variety of other thiophene derivatives and polycyclic aromatic hydrocarbons, research explicitly detailing the mechanistic steps, transition states, and intermediate energetics for this particular heterocyclic system is not available in the public domain.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies typically provide valuable insights into:
Reaction Energetics: Calculation of the enthalpy and Gibbs free energy changes along a proposed reaction coordinate helps to determine the thermodynamic feasibility of a pathway.
Transition State Structures: Identification and characterization of transition states are crucial for understanding the kinetics of a reaction and calculating activation energy barriers.
Intermediate Stability: The energies of any intermediates formed during a reaction can be calculated to assess their stability and potential for isolation or further reaction.
In the context of this compound, computational modeling could theoretically be applied to investigate various synthetic routes, such as intramolecular cyclization reactions of appropriately substituted precursors. For instance, a theoretical study might explore the energetics of a dehydrogenative cyclization or a photocyclization pathway leading to the final fused ring system. However, at present, no such specific computational investigations for this compound have been published.
The absence of this specific research indicates a potential area for future investigation within the field of computational organic chemistry. Future studies could provide a detailed atomistic-level understanding of the formation of this compound and could also be used to predict its reactivity in various chemical transformations.
Advanced Materials Applications of Phenanthro 4,5 Bcd Thiophene in Organic Electronics and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The compact and highly conjugated nature of the phenanthro[4,5-bcd]thiophene core makes it a promising building block for materials used in OLEDs and OFETs. Its structure is conducive to strong intermolecular interactions, which are critical for efficient charge transport and luminescence in the solid state.
Exploration as Emitter and Host Material
In OLEDs, materials can function as the emitter, which is responsible for light production, or as the host, which forms a matrix for the emitter and facilitates charge transport. Thiophene-based π-conjugated systems are widely explored for these roles due to their high quantum efficiencies and tunable electronic properties.
As an emitter , the this compound scaffold has the potential to be derivatized to tune its emission color and improve luminescence efficiency. For instance, the introduction of a thiophene (B33073) core into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling. This leads to materials with narrowband emission, high luminous efficiency, and rapid reverse intersystem crossing rates, which are all desirable for high-resolution displays. A proof-of-concept emitter, Th-BN, which incorporates a thiophene π-core, exhibits a bright green emission at 512 nm with a high photoluminescence quantum yield (PLQY) of 97% in solution. OLEDs fabricated with this material achieved a maximum external quantum efficiency (EQE) of 34.6%.
| Emitter | Emission Peak (nm) | PLQY (%) | Max. EQE (%) | FWHM (nm) |
| Th-BN | 512 | 97 | 34.6 | 41 |
| Data for a representative thiophene-core based MR-TADF emitter. |
As a host material , particularly for phosphorescent OLEDs (PhOLEDs), the key requirement is a high triplet state energy level (ET) to efficiently confine the excitons on the guest emitter molecule. The rigid and aromatic structure of this compound suggests it could be engineered to have a high ET, making it a suitable candidate for hosting blue phosphorescent emitters, which require host materials with ET greater than 2.7 eV.
Charge Transport Mechanisms in this compound-Based Films
Effective charge transport is fundamental to the performance of both OLEDs and OFETs. In organic semiconductor films, charge carriers (electrons and holes) hop between adjacent molecules. The efficiency of this process is heavily dependent on the degree of intermolecular electronic coupling, which is dictated by molecular packing and orientation.
For materials based on fused thiophene rings, charge transport can be highly anisotropic, meaning that the charge carrier mobility is dependent on the direction of transport relative to the molecular arrangement in the film. Studies on films of poly(4-terthiophen-2-yl-difluorobenzothiadiazole) (P4T2F-HD) have shown a marked directional preference in carrier transport, which is directly attributed to the specific molecular orientation and packing. This anisotropy is a key consideration in device fabrication, as controlling the orientation of the molecules can optimize charge transport pathways and enhance device performance. In this compound-based films, the planar structure would facilitate strong π-π stacking, creating efficient pathways for charge carriers to move through the material.
Role of π-Conjugation and π–π Stacking in Advanced Materials
The electronic and optical properties of this compound are dominated by its extended π-conjugation and the way its molecules interact in the solid state through π–π stacking.
π-Conjugation: The fusion of the phenanthrene (B1679779) and thiophene units creates a large, delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which governs the material's absorption and emission wavelengths. The rigid framework ensures that the π-conjugation is maintained, which is beneficial for both light emission and charge transport.
π–π Stacking: The bent geometry of the phenanthrene component influences the solid-state packing. Unlike linear aromatic molecules that can form strong excimers and quench luminescence, the bent shape of phenanthrene can suppress excessive π–π stacking upon compression. mit.edu However, it also allows for unique intermolecular "head-to-head" π–π interactions, which can lead to a higher degree of electron delocalization and an enhancement of photoluminescence, a phenomenon known as the "transannular effect". mit.edu This controlled stacking is crucial for achieving high charge mobility and efficient solid-state luminescence. In thiophene-fused polyaromatics, these stacking interactions can lead to the formation of highly ordered columnar structures, which are ideal for electronic applications. mdpi.comnih.gov
Organic Photovoltaics (OPVs) and Solar Cell Architectures
In organic photovoltaics, the goal is to absorb light to create excitons (bound electron-hole pairs) and then efficiently separate these excitons into free charges to generate a current. The design of the active layer is critical to this process.
Use as Active Layer Components and Donor-Acceptor Material Design
The most common and successful OPV architecture is the bulk heterojunction (BHJ), where an electron-donating material and an electron-accepting material are blended together to form the active layer. Thiophene-based conjugated polymers and small molecules are among the most successful donor materials developed to date.
The this compound core is an excellent candidate for designing donor materials in OPVs. Its electron-rich nature and extended conjugation allow for strong light absorption. By functionalizing this core, its electronic energy levels (HOMO and LUMO) can be precisely tuned to match those of an appropriate acceptor, facilitating efficient charge transfer.
A study on a structurally related compound, 4H-benzo nih.govlookchem.comphenanthro[4,3-b]thiophene (BPT), demonstrates this principle effectively. When the BPT core is functionalized with a bis(4-(hexyloxy)phenyl)amine (B1510444) donor group and various acceptor groups, a series of donor-acceptor organic dyes are created. These dyes show efficient charge-separation yields when used in dye-sensitized solar cells (DSSCs). nih.gov For instance, a dye from this family (HW7) used in conjunction with a cobalt electrolyte showed remarkable long-term stability, retaining its performance after 1000 hours of aging under full sunlight at 60 °C. nih.gov
| Dye | Ancillary Donor | Acceptor | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
| HW5 | DPA-BPT | Benzoic Acid | 10.15 | 868 | 0.76 | 6.71 |
| HW6 | DPA-BPT | Benzothiadiazol-benzoic acid | 11.23 | 866 | 0.77 | 7.49 |
| HW7 | DPA-BPT | Benzothiadiazol-ylethynyl-benzoic acid | 11.02 | 871 | 0.78 | 7.49 |
| Performance data for DSSCs using dyes based on a Benzophenanthrothiophene (BPT) core. nih.gov |
This demonstrates that the fused phenanthrene-thiophene architecture provides a robust and tunable platform for creating the high-performance donor materials needed for next-generation solar cells.
Sensorial Applications of this compound Derivatives
The photophysical properties of thiophene-based compounds make them excellent candidates for use in fluorescent chemosensors. nih.govbohrium.com These sensors operate by changing their fluorescence properties (either turning on, turning off, or shifting in color) upon binding with a specific analyte, such as a metal ion or another molecule.
While direct sensorial applications of this compound are not widely reported, its inherent fluorescence and the chemical reactivity of the thiophene sulfur atom suggest significant potential in this area. Thiophene-containing systems can be functionalized with specific receptor units designed to bind target analytes. The rigid, fused-ring structure of this compound provides a stable signaling platform.
The sensing mechanism often involves processes like:
Photoinduced Electron Transfer (PET): Binding of an analyte can inhibit or promote PET, leading to a "turn-on" or "turn-off" fluorescent response.
Intramolecular Charge Transfer (ICT): The interaction with an analyte can alter the electron-donating or -withdrawing nature of substituents, changing the ICT character and thus the emission wavelength.
Chelation Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the sensor molecule, reducing non-radiative decay pathways and increasing fluorescence intensity. nih.govbohrium.com
Given the known ability of thiophene derivatives to act as fluorescent sensors for a wide range of cations (e.g., Al³⁺, Hg²⁺, Au³⁺) and anions (e.g., cyanide, fluoride), it is plausible that derivatives of this compound could be developed into highly sensitive and selective chemosensors for environmental and biological monitoring. nih.govbohrium.comdtu.dk For example, the sulfur atom can act as a soft binding site for heavy metal ions, and the extended aromatic system can be used to detect other polycyclic aromatic hydrocarbons through π-π stacking interactions. nih.govrsc.org
Structure-Property Relationships for Improved Semiconductor Characteristics
The performance of organic semiconductor materials is intrinsically linked to their molecular structure. In the context of this compound and its derivatives, a detailed understanding of structure-property relationships is crucial for the rational design of new materials with enhanced characteristics for applications in organic electronics and optoelectronics. These relationships govern key semiconductor parameters, including the energy of the frontier molecular orbitals (HOMO and LUMO), the charge carrier mobility, and the solid-state packing of the molecules.
While specific experimental data on a wide range of this compound derivatives is limited in the currently available literature, general principles derived from studies of related polycyclic aromatic hydrocarbons and thiophene-containing materials can be applied to predict how structural modifications might influence its properties. Key strategies for tuning the semiconductor characteristics of this compound would involve the introduction of functional groups, extension of the π-conjugated system, and modification of the molecular geometry.
The introduction of electron-donating or electron-withdrawing groups at various positions on the this compound core is a primary method for tuning its electronic properties. Electron-donating groups, such as alkyl, alkoxy, or amino groups, are expected to raise the energy levels of both the HOMO and LUMO. Conversely, electron-withdrawing groups, like cyano, nitro, or halogen moieties, would lower these energy levels. This ability to modulate the frontier orbital energies is critical for optimizing the charge injection and transport properties in electronic devices and for tuning the absorption and emission characteristics in optoelectronic applications.
The nature and position of substituents also play a significant role in the intermolecular interactions and, consequently, the solid-state packing of the molecules. Bulky side chains can influence the π-π stacking distance and the degree of orbital overlap between adjacent molecules, which are critical factors determining the charge carrier mobility. For instance, long alkyl chains can enhance solubility and processability, but may also lead to less efficient packing if not carefully designed.
It is important to note that while these general principles provide a framework for the rational design of this compound-based materials, a comprehensive understanding will require further dedicated synthesis and characterization of a broader range of derivatives.
Catalytic Applications and Photochemistry of Phenanthro 4,5 Bcd Thiophene Derived Systems
Photocatalysis and Photoelectrocatalysis
Phenanthro[4,5-bcd]thiophene and its derivatives, particularly when incorporated into larger molecular complexes, are notable for their photoactive properties. These characteristics are leveraged in photocatalytic and photoelectrocatalytic systems for critical chemical transformations. The unique electronic structure arising from the fusion of the phenanthrene (B1679779) and thiophene (B33073) moieties allows these compounds to absorb light and facilitate electron transfer processes essential for catalysis.
Systems derived from thiophene and phenanthroline, which share structural motifs with this compound, have been shown to be effective in the photoelectrocatalytic (PEC) reduction of dioxygen (O₂). A representative model is a Rhenium(I) complex, [Re(CO)₃Cl(L)], where the ligand (L) is a large aromatic structure containing both thiophene and phenanthroline units {L = 2-([2,2'-bithiophen]-5-yl)-1-phenyl-1H-imidazo[4,5-f] nih.govnih.govphenanthroline}. nih.govnih.gov When a thin film of this complex is coated onto an indium tin oxide (ITO) electrode, it exhibits cathodic photocurrent generation, indicating its ability to initiate reduction processes upon illumination. nih.govnih.gov
The fundamental mechanism involves the photoexcitation of the complex, which then facilitates the transfer of an electron to an oxygen molecule. This process is significantly more efficient in an oxygen-saturated environment. For instance, an electrode coated with the aforementioned Rhenium complex generated a maximum cathodic photocurrent of 30.4 μA/cm² in an O₂-saturated solution, a 5.1-fold increase compared to the photocurrent in a deoxygenated solution. nih.govnih.govmdpi.com This highlights the direct role of oxygen as the electron acceptor in the PEC process. The proposed mechanism involves the photoelectrochemically generated superoxide (B77818) radical anion (O₂•⁻), which is a key intermediate in the oxygen reduction pathway. mdpi.com
A significant application of the photoelectrocatalytic oxygen reduction by these systems is the selective, two-electron reduction of O₂ to produce hydrogen peroxide (H₂O₂). nih.gov This offers a sustainable alternative to the energy-intensive anthraquinone (B42736) process for H₂O₂ synthesis. nih.gov The combination of photocatalysis and electrocatalysis in a PEC system acts synergistically to enhance the production of H₂O₂. nih.govmdpi.com
In studies using the thiophene-phenanthroline Rhenium(I) complex, the formation of H₂O₂ was confirmed and quantified over time. During a 5-hour photoelectrocatalysis experiment under a -0.4 V bias, a maximum H₂O₂ concentration of 6.39 μM was achieved. nih.govnih.govmdpi.com The concentration of hydrogen peroxide was observed to increase almost linearly over the 5-hour period, which suggests that the molecular film on the electrode is robust and maintains its catalytic activity. nih.gov This demonstrates the potential of designing this compound-based systems for efficient and stable photoelectrocatalytic H₂O₂ generation. nih.gov
| Parameter | Value | Conditions |
| Maximum Cathodic Photocurrent | 30.4 μA/cm² | 100 mW/cm² white light, -0.4 V vs. SCE, O₂-saturated solution |
| Photocurrent in N₂-saturated solution | 5.0 μA/cm² | 100 mW/cm² white light, -0.4 V vs. SCE |
| Maximum H₂O₂ Concentration | 6.39 μM | After 5 hours of photoelectrocatalysis |
Ligand Design in Molecular Catalysis
The rigid, planar, and electron-rich structure of this compound makes it an intriguing scaffold for the design of ligands in molecular catalysis. By coordinating to a metal center, these ligands can modulate the electronic properties, stability, and reactivity of the resulting catalyst, influencing its performance in various chemical transformations.
The performance of a molecular catalyst can be systematically tuned by modifying the structure of its ligands. For catalysts incorporating a this compound-type framework, synthetic modifications can alter the electron density at the metal center and the steric environment around it. These modifications can enhance both the intrinsic activity of the catalyst and its performance in co-catalytic systems. rsc.orgresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups onto the aromatic backbone can shift the redox potentials of the catalyst, making it more or less favorable to participate in specific electron transfer steps. This principle is fundamental to optimizing catalysts for reactions such as CO₂ reduction. rsc.orgrsc.org
In co-electrocatalytic systems, a redox mediator (RM) is used to shuttle electrons from the electrode to the catalyst, often enhancing reaction rates and lowering overpotentials. nih.govrsc.orgosti.gov Molecules structurally related to oxidized this compound, such as dibenzothiophene-5,5-dioxide (DBTD), have been successfully employed as redox mediators. researchgate.netrsc.org These sulfone-based RMs can operate through an inner-sphere electron transfer mechanism, where the reduced mediator directly binds to a catalytic intermediate. rsc.org
The efficiency of such a system is highly dependent on the relative reduction potentials of the catalyst and the redox mediator. rsc.org Optimal co-electrocatalytic activity is often achieved when the reduction potentials of the two species are closely matched. rsc.org For instance, in the CO₂ reduction by a Chromium-centered catalyst, tuning the ligand framework of the catalyst and the structure of the sulfone-based RM led to a system with a turnover frequency (TOF) of 194 s⁻¹ at an overpotential of just 280 mV. rsc.orgresearchgate.net This represented a threefold increase in activity at a significantly lower overpotential compared to the initial, unoptimized system, underscoring the power of tuning both the primary catalyst and the redox mediator. rsc.orgresearchgate.net
| System Component | Role | Key Tuning Parameter |
| Cr-centered Complex | Catalyst | Ligand electronic properties |
| Dibenzothiophene-5,5-dioxide (DBTD) | Redox Mediator | Reduction Potential (E₁/₂) |
| Optimized Co-electrocatalytic System | CO₂ Reduction | Matching Catalyst and RM Reduction Potentials |
Photochemical Reactions for Generation of Reactive Species beyond O(³P)
The photochemical properties of this compound derivatives can be exploited to generate highly reactive chemical species. A key example is the photodeoxygenation of this compound S-oxide, the oxidized sulfoxide (B87167) form of the parent molecule. The photoinduced cleavage of the C-S bond and S=O bond can release atomic oxygen.
While simpler aromatic sulfoxides like dibenzothiophene (B1670422) S-oxide (DBTO) are proposed to release atomic oxygen in its ground triplet state (O(³P)) upon photoexcitation, more complex, conjugated systems that are structurally analogous to this compound S-oxide behave differently. rsc.org Studies on related large sulfoxides such as benzo[b]phenanthro[9,10-d]thiophene S-oxide show that these molecules absorb light at longer wavelengths than DBTO. rsc.org
Computational analysis based on density functional theory reveals a significantly larger singlet-triplet energy gap for these larger sulfoxides compared to DBTO. rsc.org This larger gap suggests that upon photoexcitation, the molecule may deoxygenate through a mechanism that does not exclusively produce O(³P). This could involve the generation of singlet oxygen (O(¹D)) or other reactive intermediates, representing the formation of reactive species "beyond O(³P)". rsc.org This altered reaction mechanism is also supported by different product distributions observed when these sulfoxides oxidize a solvent compared to the products formed with DBTO, indicating a change in the nature of the reactive oxygen species generated. rsc.org
Biological and Medicinal Chemistry Research on Phenanthro 4,5 Bcd Thiophene Scaffolds
Structure-Activity Relationship Studies for Biological Effects
A critical component in medicinal chemistry is the elucidation of structure-activity relationships, which detail how the chemical structure of a compound influences its biological activity. For the Phenanthro[4,5-bcd]thiophene scaffold, there is a lack of published research detailing systematic modifications of the core structure and the corresponding effects on any specific biological targets.
General principles of medicinal chemistry suggest that the planar, electron-rich nature of the this compound system could allow for intercalation with DNA or interaction with the active sites of various enzymes. The thiophene (B33073) moiety itself is known to be a bioisostere of the phenyl group and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, without specific experimental data on derivatives of this particular scaffold, any discussion on SAR would be purely speculative.
To illustrate the type of data that is currently unavailable but would be necessary for a comprehensive SAR analysis, the following conceptual table outlines the kind of information that would be gathered in such a study:
Table 1: Illustrative (Hypothetical) Structure-Activity Relationship Data for this compound Derivatives
| Compound ID | R1-Substitution | R2-Substitution | Target | Activity (e.g., IC50) |
| PBT-001 | H | H | Kinase X | > 100 µM |
| PBT-002 | OCH3 | H | Kinase X | 50 µM |
| PBT-003 | Cl | H | Kinase X | 25 µM |
| PBT-004 | H | NH2 | Kinase X | 10 µM |
This table is for illustrative purposes only and does not represent actual experimental data.
Environmental Science: Mechanistic Insights into Phenanthro 4,5 Bcd Thiophene
Formation Pathways in Fossil Fuels and Combustion Processes
Phenanthro[4,5-bcd]thiophene is a polycyclic aromatic sulfur heterocycle (PASH) found in fossil fuels and as a byproduct of incomplete combustion of organic materials. Its formation involves complex chemical reactions under high temperature and pressure over geological timescales or in high-temperature industrial and natural processes.
In Fossil Fuels:
The formation of this compound and other PASHs in fossil fuels is primarily a result of diagenetic and catagenetic processes where organic matter is transformed into kerogen and subsequently into oil and gas. The key reactants are naturally occurring polycyclic aromatic hydrocarbons (PAHs) and elemental sulfur or sulfur-containing minerals like pyrite (B73398).
During the maturation of sedimentary organic matter, PAHs can react with elemental sulfur through a process of sulfurization. This can occur at relatively mild temperatures over long periods. The proposed mechanism involves the reaction of PAHs with elemental sulfur, leading to the formation of a thiophene (B33073) ring fused to the aromatic structure. For a phenanthrene-type structure, the sulfur atom can bridge adjacent carbon atoms in the bay region, leading to the thermodynamically stable five-membered thiophene ring.
The general pathway can be conceptualized as:
Generation of PAH precursors: During diagenesis, complex biological molecules break down, leading to the formation of various PAHs.
Sulfurization: In anoxic, sulfur-rich environments, these PAHs react with elemental sulfur or hydrogen sulfide (B99878) (H₂S) at elevated temperatures. This can involve radical mechanisms where sulfur radicals attack the aromatic rings.
Cyclization and Aromatization: The sulfur-containing intermediates undergo cyclization and subsequent dehydrogenation (aromatization) to form the stable thiophene ring fused to the PAH skeleton.
The specific formation of the this compound isomer is dictated by the structure of the precursor PAH and the steric and electronic effects governing the cyclization reaction.
In Combustion Processes:
During the incomplete combustion of fossil fuels and other organic matter, such as in industrial furnaces, vehicle engines, and wildfires, a process known as pyrosynthesis occurs. This involves the thermal decomposition of larger molecules into smaller, reactive fragments, which then recombine to form a variety of PAHs and PASHs.
The formation of this compound in these high-temperature environments is thought to proceed through several potential pathways:
Reaction of PAHs with Sulfur Species: Similar to its formation in fossil fuels, pre-existing or newly formed PAHs can react with sulfur compounds (e.g., H₂S, SO₂) present in the fuel or formed during combustion. At high temperatures, these reactions are often radical-driven and can proceed rapidly.
Building-up from Smaller Molecules: Smaller aromatic and sulfur-containing molecules can act as building blocks. For instance, reactions involving smaller thiophenic compounds and aromatic precursors can lead to the step-wise construction of the larger this compound structure. This process is analogous to the formation of larger PAHs from smaller precursors.
The table below summarizes the key conditions and proposed mechanisms for the formation of this compound.
| Formation Environment | Key Conditions | Proposed Mechanism |
| Fossil Fuels | Anoxic, Sulfur-rich, Elevated Temperature | Reaction of precursor PAHs with elemental sulfur or pyrite over geological time, followed by cyclization and aromatization. |
| Combustion | High Temperature, Oxygen-deficient, Sulfur | Pyrosynthesis involving the reaction of PAHs with sulfur species (H₂S, SO₂) or the step-wise assembly from smaller aromatic and thiophenic precursors. |
Environmental Fate and Degradation Mechanisms of Thiophene-Containing Polycyclic Aromatic Hydrocarbons
Thiophene-containing polycyclic aromatic hydrocarbons (thia-PAHs or PASHs), including this compound, are of environmental concern due to their persistence and potential toxicity. Their fate in the environment is governed by a combination of physical, chemical, and biological processes.
Environmental Fate:
Once released into the environment, this compound, due to its low water solubility and lipophilic nature, tends to adsorb strongly to soil organic matter and sediments. This sorption reduces its bioavailability and mobility. Long-range atmospheric transport is possible if the compound is associated with particulate matter.
Degradation Mechanisms:
The degradation of PASHs can occur through biotic (microbial) and abiotic (photochemical) pathways.
Microbial Degradation:
Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PASHs. The initial step in the aerobic biodegradation of these compounds typically involves enzymatic oxidation of the aromatic ring system. Several classes of enzymes are implicated:
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. This is a common initial step in the degradation of PAHs and PASHs by bacteria.
Monooxygenases (e.g., Cytochrome P450): Fungi often utilize monooxygenases to introduce a single oxygen atom, forming an epoxide which can then be hydrolyzed to a trans-dihydrodiol.
Peroxidases: Ligninolytic fungi produce extracellular peroxidases that can oxidize a wide range of aromatic compounds, including PASHs.
Following the initial oxidation, the ring is cleaved, and the resulting intermediates are further metabolized, often leading to compounds that can enter central metabolic pathways like the Krebs cycle.
For thiophenic PAHs, the sulfur atom introduces complexity. The thiophene ring can also be a target for microbial attack. One proposed pathway involves the oxidation of the sulfur atom to form a sulfoxide (B87167) and then a sulfone. This oxidation can make the molecule more water-soluble and potentially more amenable to further degradation.
A generalized aerobic microbial degradation pathway for a PASH like this compound could involve:
Ring Hydroxylation: A dioxygenase or monooxygenase attacks one of the benzene (B151609) rings, forming a dihydroxylated intermediate.
Ring Cleavage: The dihydroxylated ring is opened by another enzyme.
Sulfur Oxidation: The thiophene sulfur is oxidized to a sulfoxide and then a sulfone.
Further Degradation: The resulting intermediates are further broken down.
Photodegradation:
In the presence of sunlight, particularly UV radiation, PASHs can undergo photolytic degradation. This process can be a significant removal mechanism for these compounds in surface waters and on the surface of soils and atmospheric particles. The primary mechanism of photodegradation involves the absorption of light energy, leading to an excited electronic state. This excited molecule can then undergo various reactions, including:
Photooxidation: Reaction with molecular oxygen can lead to the formation of various oxidation products. For thiophenic compounds, this can result in the formation of sulfoxides. Further photooxidation can lead to the cleavage of the thiophene ring and the formation of sulfonic acids. nih.gov
Direct Photolysis: The molecule may break down into smaller fragments.
The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizing substances (like humic acids), and the physical state of the compound (dissolved, sorbed, or in the gas phase). nih.gov
Abiotic Degradation in Soil and Sediment:
In soils and sediments, abiotic degradation of PASHs can occur, although typically at slower rates than microbial or photodegradation. These processes can involve reactions with naturally occurring oxidants or minerals. The strong sorption of this compound to soil and sediment matrices can limit its availability for these reactions.
The following table summarizes the primary degradation mechanisms for thiophene-containing PAHs.
| Degradation Mechanism | Key Processes | Typical Products |
| Microbial | Enzymatic oxidation by dioxygenases, monooxygenases, and peroxidases, leading to ring cleavage and potential sulfur oxidation. | Dihydrodiols, catechols, sulfoxides, sulfones |
| Photodegradation | Absorption of UV light leading to photooxidation. nih.gov | Sulfoxides, sulfonic acids, ring-cleavage products |
| Abiotic | Slow oxidation by minerals and other chemical constituents in soil and sediment. | Oxidized derivatives |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing phenanthro[4,5-bcd]thiophene derivatives, and how can reaction yields be optimized?
- Methodological Answer :
- Synthesis Protocol : Dissolve precursors (e.g., perylo[1,12-bcd]thiophene) in dichloromethane (DCM) at -78°C, add oxidizing agents like meta-chloroperbenzoic acid (mCPBA), and gradually warm to 5°C. Monitor progress via TLC .
- Purification : Use column chromatography with solvents like DCM/ethyl acetate. For example, purification of perylo[1,12-bcd]thiophene-oxide yielded 19% purity using this method .
- Yield Optimization : Extend reaction times (e.g., 10 hours for thiophene-S-oxide synthesis) and employ excess reagents (e.g., 2M HCl for quenching). Reported yields range from 19% to 50% depending on substrate and conditions .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of phenanthro[4,5-bcd]thiophene derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Match chemical shifts to reference data. For example, phenanthro[4,5-bcd]thiophene-S-oxide exhibits distinct aromatic proton shifts at δ 7.3–8.5 ppm, with sulfur-linked carbons at ~125–140 ppm .
- HRMS : Validate molecular ions (e.g., m/z = 297.0345 for C₁₈H₁₀OSNa⁺) with <1 ppm mass accuracy .
- Cross-Validation : Compare with computational IR frequencies (e.g., 1635–3217 cm⁻¹ for C-S and C=C stretching modes) to confirm functional groups .
Q. What analytical methods are suitable for detecting phenanthro[4,5-bcd]thiophene in environmental or synthetic mixtures?
- Methodological Answer :
- GC×GC/ToF-MS : Use retention times (e.g., 22.295 seconds for perylo[1,12-bcd]thiophene) and unique m/z fragments (e.g., 219 for methyl derivatives) to differentiate isomers .
- GC-MS : Identify sulfur-containing analogs via sulfur-specific peaks (e.g., m/z = 419 for benzo[4,5]triphenylonothiophene) and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) validate the electronic properties of phenanthro[4,5-bcd]thiophene derivatives?
- Methodological Answer :
- DFT Parameters : Optimize geometries using HSEH1PBE/6-311G(d,p). For example, calculate Gibbs free energy corrections (0.1287–0.1967 Hartree/particle) and zero-point energies (-934.7247 to -1240.4816 Hartree) .
- Validation : Compare computed IR frequencies (e.g., 1638 cm⁻¹ for C=C bonds) with experimental spectra. Discrepancies >10 cm⁻¹ suggest conformational adjustments .
Q. What mechanistic insights explain the phosphorescence behavior of phenanthro[4,5-bcd]thiophene compared to isosteric hydrocarbons (e.g., pyrene)?
- Methodological Answer :
- Experimental Design : Measure phosphorescence bands (cm⁻¹) in ethanol at 77 K. Phenanthro[4,5-bcd]thiophene exhibits bathochromic shifts due to sulfur’s heavy-atom effect, enhancing spin-orbit coupling .
- Correlation Analysis : Use empirical relationships (e.g., Δνₚ = νₚ(T) − νₚ(Ar)) to quantify energy gaps. For example, thiophene benzologs show 300–500 cm⁻¹ lower νₚ than pyrene analogs .
Q. How do structural modifications influence the mutagenicity of phenanthro[4,5-bcd]thiophene derivatives?
- Methodological Answer :
- Toxicity Assays : Compare Ames test results for analogs. For instance, benzo[2,3]phenanthro[4,5-bcd]thiophene is more mutagenic than benzo[a]pyrene due to enhanced electrophilic reactivity at the sulfur site .
- QSAR Modeling : Corstrate substituent effects (e.g., methyl groups) with toxicity endpoints using regression models. Electron-withdrawing groups typically reduce mutagenicity .
Q. How can photodeoxygenation experiments elucidate the stability of phenanthro[4,5-bcd]thiophene-S-oxide?
- Methodological Answer :
- Photolysis Setup : Irradiate thiophene-S-oxide derivatives at 380 nm (e.g., in THF) and monitor emission spectra (peaks at 414–437 nm) .
- Kinetic Analysis : Track S-O bond cleavage via UV-Vis decay rates. Thermal corrections (e.g., ΔG‡ = 0.141 Hartree) predict half-lives under varying temperatures .
Q. How should researchers address contradictions in reported synthesis yields (e.g., 19% vs. 50%) for phenanthro[4,5-bcd]thiophene derivatives?
- Methodological Answer :
- Variable Control : Optimize stoichiometry (e.g., mCPBA molar ratios), solvent polarity, and purification protocols (e.g., gradient elution in chromatography) .
- Reproducibility : Validate procedures using high-purity precursors (>95%) and inert atmospheres to minimize side reactions (e.g., oxidation byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
